REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:20]=[C:19]([F:21])[C:18]([N:22]2[C:27](=[O:28])[CH:26]=[C:25]([C:29]([F:32])([F:31])[F:30])[N:24]([CH3:33])[C:23]2=[O:34])=[CH:17][C:3]=1[O:4][C:5]1[C:6]([O:11][CH2:12][C:13]([O:15][CH3:16])=[O:14])=[N:7][CH:8]=[CH:9][CH:10]=1.[C:35](=O)([O-])[O-].[Na+].[Na+]>C(O)C>[Cl:1][C:2]1[CH:20]=[C:19]([F:21])[C:18]([N:22]2[C:27](=[O:28])[CH:26]=[C:25]([C:29]([F:32])([F:31])[F:30])[N:24]([CH3:33])[C:23]2=[O:34])=[CH:17][C:3]=1[O:4][C:5]1[C:6]([O:11][CH2:12][C:13]([O:15][CH2:16][CH3:35])=[O:14])=[N:7][CH:8]=[CH:9][CH:10]=1 |f:1.2.3|
|
Name
|
methyl [3-{2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]phenoxy}-2-pyridyloxy]acetate
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Quantity
|
0.6 g
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Type
|
reactant
|
Smiles
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ClC1=C(OC=2C(=NC=CC2)OCC(=O)OC)C=C(C(=C1)F)N1C(N(C(=CC1=O)C(F)(F)F)C)=O
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Name
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|
Quantity
|
0.13 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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7 mL
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Type
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solvent
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Smiles
|
C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
was heated
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Type
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TEMPERATURE
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Details
|
at reflux for 2 hours
|
Duration
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2 h
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Type
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DISTILLATION
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Details
|
the solvent was distilled out under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(OC=2C(=NC=CC2)OCC(=O)OCC)C=C(C(=C1)F)N1C(N(C(=CC1=O)C(F)(F)F)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.55 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |